molecular formula C13H17NO2 B043927 Carbamic acid, N-pentacyclo[4.2.0.02,5.03,8.04,7]oct-1-yl-, 1,1-dimethylethyl ester CAS No. 124783-63-7

Carbamic acid, N-pentacyclo[4.2.0.02,5.03,8.04,7]oct-1-yl-, 1,1-dimethylethyl ester

Cat. No.: B043927
CAS No.: 124783-63-7
M. Wt: 219.28 g/mol
InChI Key: NMAHXQAVLRHSCZ-UHFFFAOYSA-N
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Description

Carbamic acid, N-pentacyclo[4.2.0.02,5.03,8.04,7]oct-1-yl-, 1,1-dimethylethyl ester (CAS: 124783-63-7) is a carbamate ester featuring a highly strained pentacyclooctane core and a tert-butyl (1,1-dimethylethyl) protecting group. The pentacyclic framework imparts significant rigidity and steric hindrance, distinguishing it from simpler carbamate derivatives. The tert-butyl group is commonly employed to protect amine functionalities during synthetic processes, enabling selective reactivity in multi-step syntheses .

Properties

IUPAC Name

tert-butyl N-cuban-1-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-12(2,3)16-11(15)14-13-8-5-4-6(8)10(13)7(4)9(5)13/h4-10H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAHXQAVLRHSCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12C3C4C1C5C4C3C25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600499
Record name tert-Butyl pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octan-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124783-63-7
Record name tert-Butyl pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octan-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Molecular Architecture

The target compound features a cubane core (pentacyclo[4.2.0.02,5.03,8.04,7]octane) substituted with a Boc-protected amine at the 1-position. The cubane skeleton’s high symmetry and strain (approximately 166 kcal/mol of strain energy) necessitate specialized synthetic strategies to avoid decomposition during functionalization.

Synthetic Significance

Boc protection stabilizes the amine group against oxidation and side reactions, enabling further derivatization. The cubane motif’s rigidity and electronic properties make it valuable in drug design, particularly for mimicking aromatic systems while altering pharmacokinetic profiles.

Preparation Methods

Reaction Scheme

Cubane-1-amine reacts with di-tert-butyl dicarbonate (Boc anhydride) in the presence of triethylamine (TEA) to yield the Boc-protected derivative:

Cubane-1-amine+(Boc)2OCH2Cl2TEATarget Compound+Byproducts\text{Cubane-1-amine} + (\text{Boc})2\text{O} \xrightarrow[\text{CH}2\text{Cl}_2]{\text{TEA}} \text{Target Compound} + \text{Byproducts}

Experimental Procedure

  • Reagents : Cubane-1-amine (1 equiv), Boc anhydride (1.05 equiv), TEA (1.5 equiv), anhydrous dichloromethane (DCM).

  • Conditions : 0°C to room temperature, 16 hours under nitrogen.

  • Workup :

    • Dilution with DCM, washing with water and brine.

    • Drying over Na₂SO₄, solvent evaporation, and silica gel chromatography (20% ethyl acetate/petroleum ether).

  • Yield : 70–85%.

Optimization Insights

  • Temperature Control : Slow addition of Boc anhydride at 0°C minimizes exothermic side reactions.

  • Solvent Choice : DCM’s low polarity prevents cubane decomposition.

From Cubane-1-Carboxylic Acid

For cases where cubane-1-amine is unavailable, the Curtius rearrangement offers an alternative:

Cubane-1-COOHDPPA, TEAStep 1Acyl azideΔStep 2Isocyanatet-BuOHStep 3Target Compound\text{Cubane-1-COOH} \xrightarrow[\text{DPPA, TEA}]{\text{Step 1}} \text{Acyl azide} \xrightarrow[\Delta]{\text{Step 2}} \text{Isocyanate} \xrightarrow[\text{t-BuOH}]{\text{Step 3}} \text{Target Compound}

Step 1: Acyl Azide Formation

  • Reagents : Cubane-1-carboxylic acid (1 equiv), diphenyl phosphoryl azide (DPPA, 1.2 equiv), TEA (1.5 equiv).

  • Conditions : Reflux in 1,2-dichloroethane, 2 hours.

Step 2: Thermal Decomposition

  • Heating the acyl azide at 80–100°C generates the isocyanate intermediate.

Step 3: Boc Protection

  • Trapping the isocyanate with tert-butanol yields the target compound.

  • Yield : 60–75%.

Comparative Analysis of Methods

Method Starting Material Yield Advantages Challenges
Direct Boc ProtectionCubane-1-amine70–85%High yield, minimal stepsRequires pre-synthesized amine
Curtius RearrangementCubane-1-carboxylic acid60–75%Avoids amine synthesisMulti-step, azide handling risks

Mechanistic Considerations

Boc Protection Mechanism

Triethylamine deprotonates the cubane-1-amine, enabling nucleophilic attack on Boc anhydride. The intermediate collapses to release tert-butoxide, forming the carbamate.

Curtius Rearrangement Pathway

  • Acyl Azide Formation : DPPA activates the carboxylic acid as a mixed phosphoric-carboxylic anhydride, which reacts with sodium azide.

  • Decomposition : Thermal cleavage of the acyl azide releases nitrogen, forming a nitrene that rearranges to an isocyanate.

  • Trapping : tert-Butanol nucleophilically attacks the isocyanate, yielding the Boc-protected amine.

Characterization Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.42–1.17 (m, 15H, Boc CH₃), 4.08–4.03 (br, 1H, NH), 3.68–3.55 (m, cubane CH).

  • IR (KBr) : 1680 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N–H bend).

  • MS (EI) : m/z 231.33 [M]⁺.

Purity and Stability

  • HPLC : >95% purity (C18 column, acetonitrile/water gradient).

  • Storage : Stable at –20°C under nitrogen for >6 months.

Challenges and Solutions

Cubane Reactivity

  • Issue : Strain-induced decomposition during prolonged heating.

  • Mitigation : Use low-polarity solvents (DCM, THF) and avoid temperatures >100°C.

Selective Mono-Protection

  • Issue : Cubane-1,4-diamine derivatives may undergo overprotection.

  • Solution : Stoichiometric control (1.05 equiv Boc anhydride) and stepwise addition .

Chemical Reactions Analysis

Types of Reactions: (tert-Butoxycarbonyl)aminocubane undergoes various chemical reactions, including:

  • Oxidation : The compound can be oxidized to form corresponding oxides.
  • Reduction : Reduction reactions can convert the compound into its reduced forms.
  • Substitution : The Boc group can be substituted with other functional groups under appropriate conditions .
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
  • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
  • Substitution : Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

(tert-Butoxycarbonyl)aminocubane has a wide range of scientific research applications:

  • Chemistry : It is used as a building block in the synthesis of complex organic molecules and polymers .
  • Biology : The compound is studied for its potential biological activity, including its role as a ligand in biochemical assays .
  • Medicine : Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems .
  • Industry : It is used in the development of advanced materials and as a precursor in the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of (tert-Butoxycarbonyl)aminocubane involves its interaction with specific molecular targets and pathways. The Boc group serves as a protecting group for the amine functionality, allowing selective reactions to occur at other sites on the molecule. This selective reactivity is crucial for its use in peptide synthesis and other applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamate Esters

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Core Structure Substituents/Functional Groups Molecular Formula (MW) Key Applications/Features
Target Compound (124783-63-7) Pentacyclo[4.2.0.02,5.03,8.04,7]octane tert-butyl ester Not explicitly provided High rigidity; potential protecting group
Carbamic acid, [(1R)-1,2-dimethylbutyl]-, 1,1-dimethylethyl ester (254888-06-7) Linear alkyl chain Branched alkyl (1,2-dimethylbutyl) Not provided Likely intermediate in chiral synthesis
Carbamic acid, N-[(2R)-2-amino-3-methoxypropyl]-, 1,1-dimethylethyl ester (314757-43-2) Amino-methoxypropyl Amino, methoxy, tert-butyl C₉H₂₀N₂O₃ (204.27 g/mol) Polar substituents enhance solubility; potential peptide synthesis
Carbamic acid, [(methylsulfonyl)oxy]-, 1,1-dimethylethyl ester (219844-41-4) Methylsulfonyloxy Sulfonate leaving group C₆H₁₃NO₅S (211.24 g/mol) Activating agent for nucleophilic substitution
Carbamic acid, [4(S)-(hydroxymethyl)-2-cyclopenten-1-yl]-1,1-dimethylethyl ester (168960-18-7) Cyclopentenyl Hydroxymethyl, tert-butyl C₁₁H₁₉NO₃ (213.28 g/mol) Chiral building block for natural product synthesis

Structural and Reactivity Differences

  • Core Architecture: The target compound’s pentacyclooctane framework introduces exceptional steric hindrance and rigidity, limiting conformational flexibility. This contrasts with linear or monocyclic analogs (e.g., 254888-06-7, 314757-43-2), which exhibit greater rotational freedom . Electron-Withdrawing Groups: Compounds like 219844-41-4 incorporate a methylsulfonyloxy group, enhancing electrophilicity for nucleophilic displacement reactions. The target compound lacks such activating groups, suggesting stability under basic conditions typical of tert-butyl carbamates .
  • Solubility and Polarity: Polar substituents (e.g., amino, methoxy in 314757-43-2) improve aqueous solubility, whereas the target compound’s hydrophobic pentacyclic core and tert-butyl group likely render it insoluble in polar solvents .

Q & A

What are the optimal synthetic conditions for achieving high stereochemical purity in carbamic acid esters with strained polycyclic frameworks?

Basic Research Focus : Synthesis Optimization
Methodological Answer :
Stereoselective synthesis of carbamic acid esters with complex polycyclic backbones requires precise control of reaction parameters. For example, sodium borohydride in a solvent mixture of alcohols (e.g., methanol) and halogenated solvents (e.g., dichloromethane) at low temperatures (-15°C to 0°C) can yield >99% chiral purity in related carbamate derivatives . The halogenated solvent stabilizes intermediates via polar interactions, while the alcohol moderates reducing agent activity. For the pentacyclooctane scaffold, analogous protocols should be adapted with attention to steric hindrance and ring strain, which may necessitate longer reaction times or modified solvent ratios.

How can researchers resolve contradictions in stereochemical outcomes when using different reducing agents for carbamate synthesis?

Advanced Research Focus : Data Contradiction Analysis
Methodological Answer :
Discrepancies in stereochemical results often arise from competing reduction pathways. For instance, sodium borohydride favors syn reduction in ketones due to its ionic mechanism, while bulky hydrides (e.g., L-selectride) may induce anti selectivity via steric control. To resolve contradictions:

  • Conduct kinetic studies to identify rate-determining steps.
  • Compare solvent polarity effects (e.g., ’s alcohol/halogenated mix vs. THF) on transition-state stabilization.
  • Validate configurations using NOESY NMR or X-ray crystallography .

Which spectroscopic and chromatographic techniques are most reliable for characterizing pentacyclooctane-containing carbamates?

Basic Research Focus : Structural Characterization
Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for confirming regiochemistry. The pentacyclooctane ring’s unique coupling patterns (e.g., bridgehead protons) and chemical shifts (δ 1.5–3.0 ppm for strained CH2_2 groups) are diagnostic .
  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers, referencing retention times against known standards .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight, while fragmentation patterns reveal stability trends in the strained scaffold .

How does the pentacyclooctane ring’s strain influence the compound’s reactivity in polymerization or functionalization reactions?

Advanced Research Focus : Reactivity and Application
Methodological Answer :
The pentacyclooctane core imposes significant angle strain and torsional stress, which can:

  • Enhance Electrophilicity : Facilitate nucleophilic attack at the carbamate carbonyl, enabling polymerization with diols or diamines (e.g., diphenylphosphoryl azide-mediated polyurethane formation, as in ).
  • Limit Thermal Stability : Decomposition above 150°C requires low-temperature reactions (<80°C) and inert atmospheres.
  • Modulate Solubility : The hydrophobic core may necessitate polar aprotic solvents (e.g., DMF) for homogeneous reaction conditions .

What purification strategies effectively isolate this carbamate derivative from byproducts generated during high-strain syntheses?

Basic Research Focus : Purification Challenges
Methodological Answer :

  • Flash Chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane from 10% to 50%) to separate the target compound from strained-ring decomposition byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to exploit differences in solubility between the carbamate and oligomeric impurities.
  • Size-Exclusion Chromatography : Effective for removing high-molecular-weight side products in polymerizable derivatives .

How can computational modeling predict the stereoelectronic effects of the pentacyclooctane moiety on carbamate stability?

Advanced Research Focus : Computational Analysis
Methodological Answer :

  • DFT Calculations : Model the carbamate’s frontier orbitals (HOMO/LUMO) to predict sites of nucleophilic/electrophilic reactivity. The pentacyclooctane ring’s bent orbitals may localize electron density at the carbamate nitrogen.
  • Molecular Dynamics : Simulate solvent interactions to identify stabilization strategies for the strained framework (e.g., chloroform’s nonpolar shielding vs. acetonitrile’s dipole interactions) .

What are the implications of the tert-butoxycarbonyl (BOC) group’s steric bulk on protecting-group strategies for this carbamate?

Advanced Research Focus : Protective Group Chemistry
Methodological Answer :
The BOC group’s tert-butyl moiety provides steric shielding, which:

  • Slows Deprotection : Acidic conditions (e.g., TFA/DCM) require extended reaction times compared to linear carbamates.
  • Modulates Reactivity : Hinders undesired side reactions (e.g., intramolecular cyclization) during functionalization of the pentacyclooctane ring.
  • Enables Orthogonal Protection : Pair with acid-labile groups (e.g., FMOC) for stepwise synthesis of hybrid polymers or peptide conjugates .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, N-pentacyclo[4.2.0.02,5.03,8.04,7]oct-1-yl-, 1,1-dimethylethyl ester
Reactant of Route 2
Reactant of Route 2
Carbamic acid, N-pentacyclo[4.2.0.02,5.03,8.04,7]oct-1-yl-, 1,1-dimethylethyl ester

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